N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide
Description
The compound N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide features a tetrahydroquinoline core substituted at position 1 with a 4-fluorobenzenesulfonyl group and at position 6 with a 2-(3-methylphenoxy)acetamide moiety. While direct biological data for this compound is absent in the provided evidence, its structural features align with pharmacologically active analogs targeting enzymes or receptors, such as acyl-CoA monoacylglycerol acyltransferase inhibitors or orexin receptor antagonists .
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O4S/c1-17-4-2-6-21(14-17)31-16-24(28)26-20-9-12-23-18(15-20)5-3-13-27(23)32(29,30)22-10-7-19(25)8-11-22/h2,4,6-12,14-15H,3,5,13,16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIVZHPSDOVVJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with 1,2,3,4-tetrahydroquinoline to form the sulfonylated intermediate. This intermediate is then reacted with 2-(3-methylphenoxy)acetyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents and solvents, precise temperature control, and advanced purification techniques to ensure the quality and yield of the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as hydroxide ions (OH-), halide ions (Cl-, Br-)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: It is employed in biochemical assays to investigate enzyme activity, protein interactions, and cellular processes.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a pharmacological agent in the treatment of various diseases.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrahydroquinoline/Isoquinoline Cores
The following table highlights key structural differences and similarities between the target compound and analogs from the evidence:
Key Observations:
- Sulfonamide vs. Carbonyl Groups: The target compound’s 4-fluorobenzenesulfonyl group (R1) may improve stability compared to non-sulfonamide analogs like G502-0095 (furan carbonyl) .
- Substituent Position : The 6-position acetamide in the target compound is critical for activity in analogs (e.g., compounds target orexin receptors via this position) .
- Fluorine Effects : Fluorine in the sulfonamide group (target compound) enhances electronegativity and metabolic resistance, similar to ’s fluorinated analog .
Comparison of Yields and Conditions :
Physicochemical and Hypothetical Pharmacological Properties
Physicochemical Properties:
- Solubility: Sulfonamide groups (target compound) generally improve aqueous solubility over non-polar substituents like furan carbonyl (G502-0095) .
Hypothetical Activity:
- Fluorinated sulfonamides (as in ) are associated with enzyme inhibition, implying possible application in metabolic disorders .
Biological Activity
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a tetrahydroquinoline moiety substituted with a 4-fluorobenzenesulfonyl group and a 3-methylphenoxy acetamide. The molecular formula is with a molecular weight of approximately 357.42 g/mol. This unique structure may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀FNO₃S |
| Molecular Weight | 357.42 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Cholinesterase Inhibition : Some derivatives have shown promising results in inhibiting cholinesterases, which are critical in neurotransmission. Studies suggest that modifications in the sulfonyl group can enhance inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
- Anti-inflammatory Properties : Compounds with similar structures have been evaluated for their anti-inflammatory effects. They were found to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models .
Case Studies
-
Cholinesterase Inhibition Study :
A study synthesized various derivatives of tetrahydroquinoline and assessed their activity against cholinesterases using Ellman's spectrophotometric method. Among the tested compounds, one derivative exhibited an IC50 value comparable to tacrine, a known cholinesterase inhibitor . -
Anti-inflammatory Activity :
Another study evaluated the anti-inflammatory activity of sulfonamide derivatives in hepatic carcinoma cell lines. The results indicated that these compounds significantly reduced the secretion of inflammatory markers .
Table 2: Summary of Biological Activities
| Activity Type | Compound Type | Findings |
|---|---|---|
| Cholinesterase Inhibition | Tetrahydroquinoline Derivatives | Comparable IC50 values to tacrine |
| Anti-inflammatory | Sulfonamide Derivatives | Reduced IL-6 and TNF-α secretion |
Research Findings
Recent investigations into related compounds reveal insights into structure-activity relationships (SAR). Modifications at the sulfonyl group and the tetrahydroquinoline core significantly influence biological activity. For instance:
- Fluorine Substitution : The presence of fluorine in the benzenesulfonyl group enhances lipophilicity and may improve binding affinity to target enzymes.
- Hydrophobic Interactions : The 3-methylphenoxy group contributes to hydrophobic interactions that stabilize the binding of the compound to its biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
